molecular formula C9H17N3O B2761722 2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol CAS No. 1464813-87-3

2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol

Cat. No.: B2761722
CAS No.: 1464813-87-3
M. Wt: 183.255
InChI Key: ZSOPFZLOYUJDFW-UHFFFAOYSA-N
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Description

2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 3-methyl-1H-pyrazole with an appropriate alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

    Amination: The final step is the introduction of the amino group. This can be done by reacting the alkylated pyrazole with an amine, such as methylamine, under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole: A simpler pyrazole derivative used in similar applications.

    2-methyl-1H-imidazole: Another heterocyclic compound with comparable reactivity.

    4-methyl-1H-pyrazole-3-carboxylic acid: A related compound with different functional groups.

Uniqueness

2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is unique due to its combination of a pyrazole ring with an amino alcohol moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-methyl-1-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7-8(5-11-12-7)4-10-6-9(2,3)13/h5,10,13H,4,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOPFZLOYUJDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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